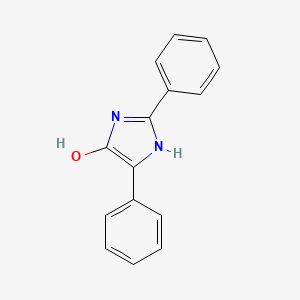

2,5-Diphenyl-1H-imidazol-4-ol

Beschreibung

2,5-Diphenyl-1H-imidazol-4-ol is a heterocyclic compound featuring an imidazole core substituted with phenyl groups at positions 2 and 5 and a hydroxyl group at position 3. This structure confers unique electronic, optical, and chemical properties, making it relevant in materials science, medicinal chemistry, and organic electronics. The hydroxyl group enhances hydrogen-bonding capabilities, influencing solubility and crystallinity, while the phenyl groups contribute to π-π stacking interactions, critical for charge transport in optoelectronic applications .

Eigenschaften

CAS-Nummer |

66494-23-3 |

|---|---|

Molekularformel |

C15H12N2O |

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

2,5-diphenyl-1H-imidazol-4-ol |

InChI |

InChI=1S/C15H12N2O/c18-15-13(11-7-3-1-4-8-11)16-14(17-15)12-9-5-2-6-10-12/h1-10,18H,(H,16,17) |

InChI-Schlüssel |

SVHMBVVZHGVOIW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1H-imidazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with benzaldehyde and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of 2,5-Diphenyl-1H-imidazol-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diphenyl-1H-imidazol-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 2,5-diphenyl-1H-imidazol-4-one.

Reduction: Formation of partially or fully reduced imidazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Diphenyl-1H-imidazol-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 2,5-Diphenyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound 23 : 2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one

- Structure : Contains a fused dihydroimidazolone ring with two phenyl groups and a ketone group (C=O) instead of a hydroxyl.

- Synthesis : Reflux in acetic acid with 3-(phenyl)-1-phenylprop-2-en-1-one yields 80% product .

- Higher molecular weight (456.20 g/mol vs. 264.30 g/mol for 2,5-Diphenyl-1H-imidazol-4-ol) due to additional phenyl substituents. Lower solubility in polar solvents due to the absence of a hydroxyl group .

2-Amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

- Structure: Features a thiophene substituent and an amino group, with a dihydroimidazolone core.

- Key Differences: Thiophene introduces sulfur-mediated electronic interactions, enhancing charge transfer properties compared to purely phenyl-substituted imidazoles.

Electronic and Optical Properties

Conjugation and Charge Transfer

- 2,5-Diphenyl-1H-imidazol-4-ol: The phenyl groups extend conjugation, promoting π-π stacking, while the hydroxyl group acts as an electron donor, enhancing intramolecular charge transfer (ICT). This property is critical for applications in organic light-emitting diodes (OLEDs) .

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: A related compound with a phenol substituent exhibits stronger ICT due to the electron-withdrawing hydroxyl group, leading to higher nonlinear optical (NLO) response (β = 1,250 × 10⁻³⁰ esu) compared to the target compound (β = 980 × 10⁻³⁰ esu) .

Thiophene-Containing Analogues

Crystallographic and Stability Analysis

- Crystallography Tools: SHELX, OLEX2, and WinGX are widely used for structural determination. The hydroxyl group in 2,5-Diphenyl-1H-imidazol-4-ol facilitates hydrogen-bonded networks, resulting in monoclinic crystal systems (e.g., P2₁/c space group), whereas ketone-containing analogues (e.g., Compound 23) exhibit triclinic packing due to weaker intermolecular forces .

- Thermal Stability :

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.